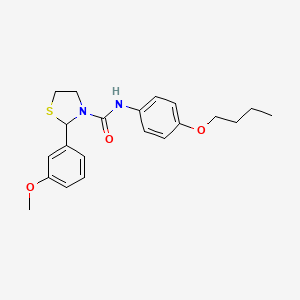
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has been used in scientific research for its ability to selectively target cancer cells. BPTES is a thiazolidine carboxamide compound that was first synthesized in 2008 by the research group of Dr. Luke Whitesell at the Memorial Sloan-Kettering Cancer Center in New York City. Since then, BPTES has been extensively studied for its potential as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Properties : Thiazolidine derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacteria and fungi. For instance, certain derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).
Antibacterial and Antifungal Activities : A study on similar compounds found that they have significant antibacterial and antifungal activities. The structures of these compounds were elucidated and confirmed through various spectroscopic methods (Desai et al., 2011).
Anticancer Activity
Potential in Cancer Therapy : Some thiazolidine derivatives have been evaluated for their potential in cancer therapy. These compounds were tested for in vitro cytotoxic activity against cancer cell lines, showing promising results (Hassan et al., 2014).
Anticancer Evaluation : Further research into thiazolidin-4-one derivatives revealed their efficacy in antimicrobial and anticancer evaluations. Specific derivatives displayed significant anticancer activity, highlighting the potential of such compounds in cancer treatments (Deep et al., 2016).
Other Applications
Cardiotonic Agents : Certain thiazolidine derivatives have been synthesized and tested for their cardiotonic activity. These studies provide insights into the potential of these compounds in developing new cardiotonic drugs (Nate et al., 1987).
Immunological Properties : Thiazolidine-4-carboxamide derivatives have been synthesized and analyzed for their potential immunological properties. The structural and stereochemical studies of these compounds contribute to understanding their role in immunological applications (Refouvelet et al., 2000).
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-13-26-18-10-8-17(9-11-18)22-21(24)23-12-14-27-20(23)16-6-5-7-19(15-16)25-2/h5-11,15,20H,3-4,12-14H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJVTOWEZXXMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCSC2C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

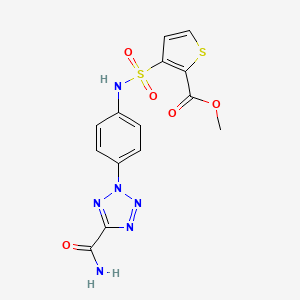
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)
![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)
![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-enenitrile](/img/structure/B2413347.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)

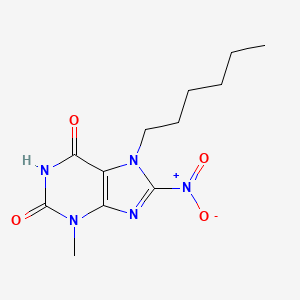
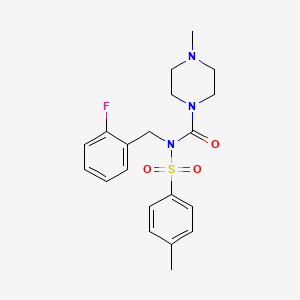
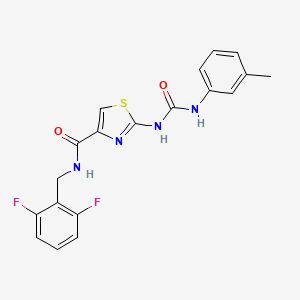
![4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2413361.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide](/img/structure/B2413362.png)